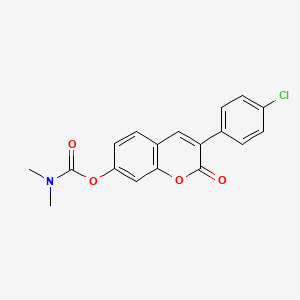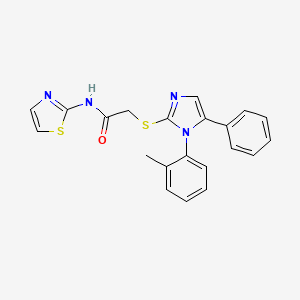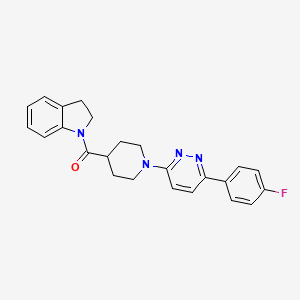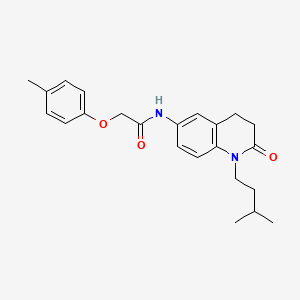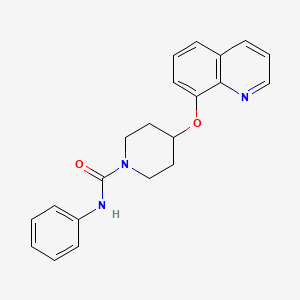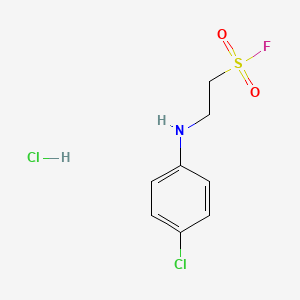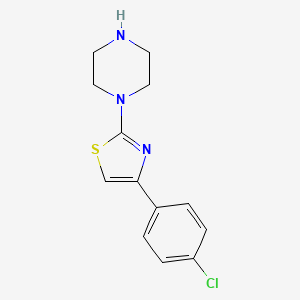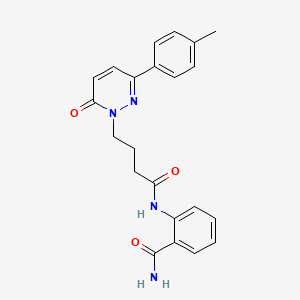
N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as DMPO, and it has been synthesized using different methods. DMPO has been shown to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mécanisme D'action
DMPO acts as a spin trap by reacting with free radicals to form stable adducts. DMPO has a nitroxyl group that can undergo reversible redox reactions, allowing it to act as a free radical scavenger. DMPO can trap various free radicals, including superoxide, hydroxyl, and alkoxyl radicals. The formation of DMPO adducts can be detected using various spectroscopic techniques, including electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
DMPO has been shown to have various biochemical and physiological effects. DMPO has been shown to protect cells from oxidative stress and reduce inflammation. DMPO has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. DMPO has been shown to have cardioprotective effects and reduce the risk of cardiovascular diseases. DMPO has also been shown to have anti-cancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMPO has several advantages for lab experiments. DMPO is a relatively stable compound that can be easily synthesized in good yields. DMPO can trap various free radicals, allowing researchers to study the role of free radicals in different biological systems. DMPO adducts can be detected using various spectroscopic techniques, including EPR spectroscopy, which is a powerful tool for studying free radicals. However, DMPO has some limitations for lab experiments. DMPO can react with other molecules in biological systems, leading to the formation of non-specific adducts. DMPO can also interfere with other biochemical assays, leading to false-positive results.
Orientations Futures
There are several future directions for DMPO research. DMPO can be used to study the role of free radicals in different diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. DMPO can also be used to develop new therapies for these diseases by targeting free radicals. DMPO can be modified to improve its stability and specificity for different free radicals. DMPO can also be used in combination with other spin traps or antioxidants to enhance its effectiveness. Finally, DMPO can be used to study the role of free radicals in aging and age-related diseases.
Méthodes De Synthèse
DMPO has been synthesized using different methods, including the reaction of 3,5-dimethylphenyl isocyanate with 1-((4-methoxyphenyl)sulfonyl)piperidin-2-amine in the presence of a base. Another method involves the reaction of 3,5-dimethylphenyl isocyanate with 1-((4-methoxyphenyl)sulfonyl)piperidine to form the corresponding urea, which is then hydrolyzed to DMPO. The synthesis of DMPO is relatively simple, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
DMPO has potential applications in scientific research, particularly in the field of free radical biology. DMPO is a spin trap that can be used to detect and identify free radicals in biological systems. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. DMPO can trap free radicals and form stable adducts, which can be detected using various spectroscopic techniques. DMPO has been used to study the role of free radicals in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-12-17(2)14-18(13-16)23-22(25)15-19-6-4-5-11-24(19)29(26,27)21-9-7-20(28-3)8-10-21/h7-10,12-14,19H,4-6,11,15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGVACXQRIAXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
